molecular formula C7H7NOS B096992 Benzenamine, 2-methyl-N-sulfinyl- CAS No. 15182-74-8

Benzenamine, 2-methyl-N-sulfinyl-

Cat. No. B096992
CAS RN: 15182-74-8
M. Wt: 153.2 g/mol
InChI Key: XYPGFEPVLMKJKM-UHFFFAOYSA-N
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Description

Benzenamine derivatives, particularly those modified with sulfinyl groups, have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis. The sulfinyl group, when attached to the benzenamine moiety, can significantly alter the molecule's reactivity and electronic properties, making it a valuable functional group in the field of chemistry .

Synthesis Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been demonstrated as a mild and regioselective protocol. This process involves the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids, using water and ethanol as solvents and a carbon rod as the anode. This method avoids the use of toxic reagents and provides high yields of the desired products . Additionally, the use of a bidentate 2-methylsulfinyl isobutyramide directing group has been developed for benzylamine derivatives, facilitating ortho-C-H arylation and iodination with good to excellent yields .

Molecular Structure Analysis

The molecular structure of N-sulfinyl-benzenamine derivatives has been extensively studied. X-ray crystallography has revealed that these compounds can exhibit a planar structure with a syn configuration of the OSN-R group. However, the presence of bulky substituents in the ortho position can lead to a non-planar conformation, as observed in N-sulfinyl-2,6-diethyl benzenamine, where the OSN group is rotated significantly from the plane of the benzene ring . Spectroscopic studies have further confirmed the planar Z configuration of the ground state of N-sulfinyl-benzenamine .

Chemical Reactions Analysis

The presence of the sulfinyl group in benzenamine derivatives introduces an ambident effect, which allows for the introduction of two carbon substituents to the phenol rings. This has been exploited in the convergent synthesis of benzofuran neolignans, where the sulfinyl group serves as a versatile functional group for carbon-carbon bond-forming reactions, such as aromatic Pummerer-type reactions and ligand exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfinyl-benzenamine derivatives are influenced by the presence of the sulfinyl group. The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine shows that molecules are linked into polymers by various hydrogen bonds, and the molecular packing is stabilized by these interactions . Hindered planar conformations are prevalent in ortho disubstituted N-sulfinyl-benzenamines, and spectroscopic analysis indicates that the NSO chromophore plays a significant role in the molecule's electronic transitions . These properties are essential for understanding the reactivity and potential applications of these compounds in organic synthesis.

Scientific Research Applications

Metal Sulfide Precipitation in Hydrometallurgy

Metal sulfide precipitation is a critical process in hydrometallurgy, impacting metal recovery and environmental protection. The research highlights the need for integrating fundamental and applied studies to improve metal sulfide precipitation efficiency and understand its mechanisms, with implications for effluent treatment and industrial processes (Lewis, 2010).

Sulfur Chemistry in Pharmaceutical Compounds

Sulfur (SVI)-containing motifs, such as sulfonyl or sulfonamide groups, exhibit diverse pharmacological properties. Over 150 FDA-approved sulfur-based drugs are available, treating a wide range of diseases. The development of new, less toxic, and highly active sulfonamide analogues remains a hot research topic, highlighting sulfur's significance in drug discovery (Zhao et al., 2018).

Antimicrobial Applications of Monoterpenes

p-Cymene, a monoterpene related to benzene compounds, demonstrates significant antimicrobial effects. This property has been extensively studied due to the urgent need for new antimicrobial substances to address global health challenges and antimicrobial resistance. p-Cymene's efficacy highlights the potential for benzene derivatives in developing new antimicrobial agents (Marchese et al., 2017).

Copper Sulfide Nanoparticles in Biomedicine

Copper sulfide nanoparticles, due to their unique properties, have seen increasing interest in biomedical applications, including sensors, cancer therapy, and drug delivery. The review emphasizes the potential of these nanoparticles in various in vitro and in vivo applications, underscoring the importance of material science in advancing healthcare technologies (Goel et al., 2014).

Benzothiazole in Therapeutics

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. This versatility makes benzothiazole and its derivatives, including those related to benzenamine compounds, valuable in pharmaceutical research and drug development (Kamal et al., 2015).

properties

IUPAC Name

1-methyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-6-4-2-3-5-7(6)8-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGFEPVLMKJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164884
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2-methyl-N-sulfinyl-

CAS RN

15182-74-8
Record name 2-Methyl-N-sulfinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15182-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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